3-Oxosapriparaquinone

Übersicht

Beschreibung

3-Oxosapriparaquinone is a diterpene compound derived from the plant Salvia prionitisThis compound has garnered interest due to its distinctive properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxosapriparaquinone involves several steps starting from (+)-dehydroabietic acid. One of the key intermediates in this synthesis is 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene. This intermediate undergoes a series of reactions, including rearrangement and oxidation, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as esterification, rearrangement, and oxidation. These methods are scalable and can be adapted for larger-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxosapriparaquinone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

3-Oxosapriparaquinone has several scientific research applications, including:

Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Oxosapriparaquinone involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activities and affect cellular signaling pathways. Its quinone structure allows it to participate in redox reactions, which can influence cellular oxidative stress and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Oxosaprorthoquinone

- 3-Oxomicrostegiol

- 3-Oxoisotaxodione

- Taiwaninal

Uniqueness

3-Oxosapriparaquinone is unique due to its specific quinone structure and the biological activities it exhibits. Compared to similar compounds, it has distinct chemical properties that make it valuable for various research applications .

Biologische Aktivität

3-Oxosapriparaquinone is a compound of interest due to its diverse biological activities. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including data tables and relevant case studies.

This compound is classified as a quinone derivative, which is known for its reactivity and biological significance. Its structure allows it to interact with various biological targets, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests show activity against several Gram-positive bacteria, while its efficacy against Gram-negative bacteria remains limited.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Active | 4 mg/mL |

| Streptococcus pneumoniae | Active | 2 mg/mL |

| Escherichia coli | Inactive | Not applicable |

| Candida albicans | Weakly active | 8 mg/mL |

These results suggest that this compound could be developed into an effective agent for treating infections caused by specific pathogens.

Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential role in managing inflammatory diseases.

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 10.5 |

| IL-6 | 8.2 |

| IL-12 p40 | 9.0 |

These findings support the hypothesis that this compound could be beneficial in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

The biological activity of this compound is largely attributed to its ability to modulate signaling pathways involved in inflammation and apoptosis. Studies suggest that it inhibits the NF-kappaB pathway, a critical regulator of inflammatory responses.

Key Mechanisms:

- Inhibition of NF-kappaB Activation: This leads to reduced expression of pro-inflammatory genes.

- Induction of Apoptosis: The compound enhances apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Case Studies

-

Antimicrobial Efficacy Study:

A recent clinical study evaluated the effectiveness of this compound combined with traditional antibiotics against resistant strains of bacteria. The combination therapy showed enhanced efficacy compared to antibiotics alone, highlighting the potential for developing new treatment protocols for resistant infections. -

Anti-inflammatory Effects in Animal Models:

In a controlled animal study, administration of this compound significantly reduced markers of inflammation in models of induced arthritis. The results indicated a dose-dependent effect, with higher doses correlating with greater reductions in inflammatory markers.

Eigenschaften

IUPAC Name |

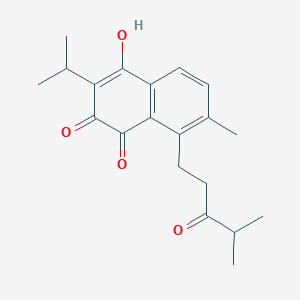

4-hydroxy-7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-10(2)15(21)9-8-13-12(5)6-7-14-17(13)20(24)19(23)16(11(3)4)18(14)22/h6-7,10-11,22H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKFYSFJEKCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of 3-Oxosapriparaquinone and what other similar compounds have been isolated from the same source?

A1: this compound was originally isolated from the plant Salvia prionitis Hance. [, ] Interestingly, the roots of Taiwania cryptomerioides have also yielded this compound, alongside other related diterpenes like 3-oxosaprorthoquinone, 3-oxomicrostegiol, 3-oxoisotaxodione, and taiwaninal. [] This suggests that these plant species may contain similar biosynthetic pathways for producing these structurally-related diterpenes.

Q2: Can you describe a key chemical transformation involved in the synthesis of this compound?

A2: One of the synthetic routes to this compound involves a fascinating rearrangement reaction. [] Researchers utilized 5, 8, 11, 13-Abietatetraen-3-one and its 12-methoxy derivative, converting them to their respective 3,7-diones. Treatment with sodium borohydride, followed by dehydration with boron trifluoride etherate, induced a rearrangement, yielding 2-isopropyl-6-methyl-5-(4-methyl-3-oxopentyl)naphthalene and its 12-methoxy derivative. This rearrangement reaction highlights the complexity of chemical transformations possible within this class of natural products.

Q3: Has there been research on different synthetic approaches to obtain this compound?

A3: Yes, an alternative synthesis of this compound utilizes a different starting material and a distinct series of reactions. [] Researchers started with 12-acetoxy-5,10-friedo-4,5-seco-abieta-3,5(10),6,8,11,13-hexaene, derived from (+)-dehydroabietic acid. Through a sequence of hydroboration-oxidation, benzoyl peroxide oxidation, Jones oxidation, and alkaline hydrolysis, they successfully obtained this compound. This approach demonstrates the diverse synthetic strategies available to access this natural product.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.